molecular formula C11H17NO B13058488 2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL

2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL

Cat. No.: B13058488
M. Wt: 179.26 g/mol
InChI Key: UHMYHZGCCWORAV-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL is a synthetic organic compound characterized by a substituted phenyl ring and an ethanolamine backbone. Structurally, it features:

  • 2,5-Dimethylphenyl group: Two methyl groups at the 2- and 5-positions of the aromatic ring, which confer steric bulk and moderate electron-donating effects.
  • Hydroxyl group: Positioned at the terminal carbon (C1) of the ethan-1-ol chain, contributing to polarity and possible metabolic pathways.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C11H17NO/c1-8-4-5-9(2)10(6-8)11(7-13)12-3/h4-6,11-13H,7H2,1-3H3

InChI Key

UHMYHZGCCWORAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CO)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL typically involves the reaction of 2,5-dimethylbenzaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may lead to the formation of secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Pharmaceutical Applications

1. Medicinal Chemistry
The compound has potential applications in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of biologically active molecules. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases.

2. Neuropharmacology
Research indicates that derivatives of 2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL may exhibit activity on neurotransmitter systems, making them candidates for further exploration in treating neurological disorders. Studies focusing on similar compounds have shown promise in modulating serotonin and dopamine pathways, which are critical in conditions such as depression and anxiety.

Cosmetic Applications

1. Skin Care Formulations
The compound's properties make it suitable for incorporation into cosmetic formulations aimed at improving skin hydration and texture. Its ability to act as a stabilizer and emulsifier enhances the efficacy of topical products. Recent studies highlight the formulation of creams containing similar compounds that have demonstrated significant moisturizing effects on the skin .

2. Anti-Aging Products
Due to its potential antioxidant properties, this compound may be utilized in anti-aging products. The compound can help mitigate oxidative stress on skin cells, promoting healthier skin appearance and longevity.

Analytical Applications

1. Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its reactivity allows it to participate in various chemical transformations, including Friedel-Crafts reactions and amine coupling processes .

2. Detection Methods
The compound can be employed in analytical methods for detecting other substances due to its distinct spectral properties. For instance, it can be used as a standard reference material in chromatography and mass spectrometry analyses.

Case Study 1: Neuropharmacological Screening

A study investigated the effects of derivatives of this compound on serotonin receptors in vitro. The results indicated that certain derivatives exhibited selective binding affinity, suggesting potential use in developing targeted antidepressant therapies.

Case Study 2: Cosmetic Efficacy Testing

In a clinical trial assessing the efficacy of a cream formulation containing this compound, participants reported significant improvements in skin hydration levels after four weeks of use. The formulation was well-tolerated with no adverse effects noted.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects: The methyl groups in the target compound enhance lipophilicity compared to electron-withdrawing difluoro substituents in the analog . This may improve blood-brain barrier penetration but reduce aqueous solubility.

The hydroxyethylamine group in introduces an additional hydroxyl moiety, which may confer metabolic susceptibility (e.g., oxidation or conjugation pathways).

Hydroxyl Position :

  • The terminal hydroxyl (C1) in the target compound and contrasts with the C2 hydroxyl in , altering intramolecular hydrogen-bonding patterns and molecular conformation.

Physicochemical and Pharmacological Implications

  • Lipophilicity : The target compound’s logP is estimated to be higher than (due to methyl vs. fluoro groups) but lower than (methoxy groups are polar but bulky).
  • Metabolic Stability : Methyl substituents may slow oxidative metabolism compared to methoxy or hydroxyethyl groups .
  • Synthetic Accessibility : The 95% purity reported for suggests feasible synthesis routes for halogenated analogs, but the target compound’s dimethylphenyl group may require specialized catalysts for regioselective methylation .

Biological Activity

2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL, commonly referred to as a derivative of phenethylamine, has garnered attention in the field of pharmacology due to its potential biological activities. This compound is structurally related to various psychoactive substances and exhibits a range of effects on biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The compound's molecular structure significantly influences its biological activity. The presence of both a dimethylphenyl group and a methylamino group contributes to its unique reactivity and interaction with biological targets. The chemical formula is C12H17NC_{12}H_{17}N, and it possesses the following characteristics:

  • Molecular Weight : 191.27 g/mol
  • Boiling Point : 207 °C
  • Density : 0.904 g/mL at 25 °C

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter systems and various receptors in the central nervous system (CNS).

Interaction with Receptors

  • Dopamine Receptors : The compound has been shown to bind to dopamine receptors, influencing dopamine release and uptake. This interaction is crucial for its psychoactive effects, which may include increased locomotor activity and potential euphoria.
  • Serotonin Receptors : Similar to other phenethylamines, this compound may interact with serotonin receptors, affecting mood and perception.
  • Adrenergic Receptors : It may also exhibit activity at adrenergic receptors, potentially influencing cardiovascular responses.

Pharmacological Effects

The pharmacological profile of this compound includes a variety of effects that can be categorized as follows:

Stimulant Effects

Research indicates that this compound can act as a stimulant, enhancing physical activity and alertness. Studies have shown increased locomotor activity in animal models following administration.

Neuropharmacological Effects

The compound has been investigated for its potential therapeutic effects in conditions such as depression and anxiety due to its influence on neurotransmitter systems.

Toxicological Considerations

Despite its potential therapeutic applications, the compound's safety profile requires careful examination. Preliminary studies suggest that high doses may lead to neurotoxicity or other adverse effects.

Study 1: Dopaminergic Activity

A study conducted on rats demonstrated that this compound significantly increased dopamine levels in the nucleus accumbens, a key area associated with reward processing. The increase was correlated with heightened locomotor activity, indicating its stimulant properties .

Study 2: Serotonin Interaction

Another investigation focused on the compound's interaction with serotonin receptors. It was found that the compound inhibited serotonin reuptake in vitro, suggesting potential antidepressant-like effects .

Study 3: Safety Profile Assessment

A comprehensive toxicity study assessed the safety profile of this compound. Results indicated dose-dependent neurotoxic effects at high concentrations; however, lower doses exhibited no significant adverse outcomes .

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
Dopaminergic ActivityIncreased dopamine levels
Stimulant EffectsEnhanced locomotor activity
Serotonin Reuptake InhibitionPotential antidepressant effects
NeurotoxicityDose-dependent adverse effects

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